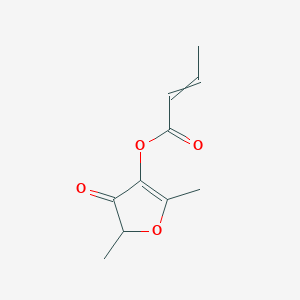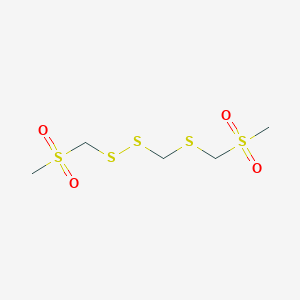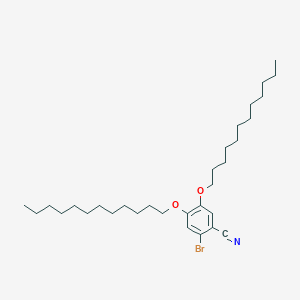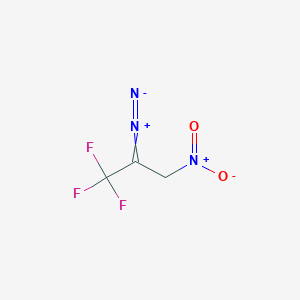
2-Diazo-1,1,1-trifluoro-3-nitropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazo-1,1,1-trifluoro-3-nitropropane is a fluorinated diazo compound that has garnered interest in the field of organic chemistry due to its unique reactivity and potential applications. This compound is characterized by the presence of both diazo and nitro functional groups, which impart distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-1,1,1-trifluoro-3-nitropropane typically involves the reaction of 1,1,1-trifluoro-3-nitropropane with diazomethane or other diazo transfer reagents. The reaction conditions often require a controlled environment to ensure the stability of the diazo group. For instance, the reaction can be carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazo-1,1,1-trifluoro-3-nitropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be substituted by nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions, forming heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Hydrogen gas with a catalyst, such as palladium on carbon, is used for the reduction of the nitro group.
Cycloaddition Conditions: Cycloaddition reactions often require catalysts, such as transition metal complexes, and may be conducted at elevated temperatures.
Major Products
Substituted Amines: Formed from substitution reactions with amines.
Amino Derivatives: Resulting from the reduction of the nitro group.
Heterocyclic Compounds: Produced through cycloaddition reactions.
Applications De Recherche Scientifique
2-Diazo-1,1,1-trifluoro-3-nitropropane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of fluorinated materials with unique properties, such as high thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-Diazo-1,1,1-trifluoro-3-nitropropane involves the reactivity of its diazo and nitro groups. The diazo group can generate reactive intermediates, such as carbenes, which can undergo various transformations. The nitro group can participate in redox reactions, influencing the overall reactivity of the compound. These functional groups interact with molecular targets, such as nucleophiles and electrophiles, through well-defined pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diazo-1,1,1-trifluoroethane: Another fluorinated diazo compound with similar reactivity but lacking the nitro group.
1,1,1-Trifluoro-2-nitroethane: Contains a nitro group but lacks the diazo functionality.
Uniqueness
2-Diazo-1,1,1-trifluoro-3-nitropropane is unique due to the combination of both diazo and nitro groups, which imparts distinct reactivity and versatility in chemical transformations. This dual functionality makes it a valuable compound in various synthetic applications .
Propriétés
Numéro CAS |
112091-98-2 |
|---|---|
Formule moléculaire |
C3H2F3N3O2 |
Poids moléculaire |
169.06 g/mol |
Nom IUPAC |
2-diazo-1,1,1-trifluoro-3-nitropropane |
InChI |
InChI=1S/C3H2F3N3O2/c4-3(5,6)2(8-7)1-9(10)11/h1H2 |
Clé InChI |
YRMNKCSZZGEHTE-UHFFFAOYSA-N |
SMILES canonique |
C(C(=[N+]=[N-])C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


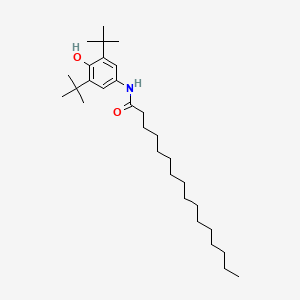

![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)
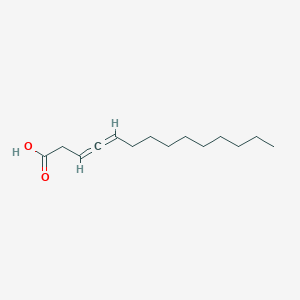
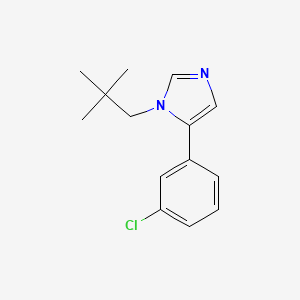
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)


